



# Atto 465 Derivative Shines as a Novel Nuclear Stain for Advanced Microscopy

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Compound of Interest		
Compound Name:	Atto 465 NHS ester	
Cat. No.:	B1261320	Get Quote

A derivative of the fluorescent dye **Atto 465 NHS ester** has emerged as a potent and photostable nuclear stain, offering researchers a valuable tool for multiplex immunofluorescence and high-resolution cellular imaging. This novel probe, Atto 465-pentafluoroaniline (Atto 465-p), demonstrates robust and specific nuclear localization, presenting a viable alternative to traditional nuclear counterstains and opening up new possibilities in multicolor imaging experiments.

**Atto 465 NHS ester**, while initially intended for labeling proteins and other biomolecules, was observed to function as an effective nuclear stain.[1] Subsequent research has led to the synthesis of a derivative, Atto 465-p, which exhibits enhanced photostability and spectral properties ideal for nuclear counterstaining in complex imaging setups.[2] This derivative is synthesized through the nucleophilic substitution of 2,3,4,5,6-pentafluoroaniline with **Atto 465 NHS ester**.[2]

The key advantage of Atto 465-p lies in its unique spectral characteristics, with an absorption maximum around 455 nm and a fluorescence emission peak at approximately 508 nm.[3] This allows it to be spectrally separated from both blue and green fluorophores, freeing up the commonly used 405 nm channel for the detection of other targets in multiplex immunofluorescence (mIF) panels.[2]

## **Quantitative Data Summary**

The optical properties and performance of Atto 465 and its derivative are summarized below, providing a clear comparison for experimental design.



Property	Atto 465 (Carboxy Derivative in aqueous solution)	Atto 465-p (in PBS)
Absorption Maximum (λabs)	453 nm	455 nm
Molar Extinction Coefficient (εmax)	7.5 x 10^4 M-1 cm-1	Not explicitly stated
Fluorescence Maximum (λfl)	506 nm	508 nm
Fluorescence Quantum Yield (ηfl)	70-75%	Not explicitly stated
Fluorescence Lifetime (τfl)	5.0 ns	Not explicitly stated
Stokes Shift	55 nm	53 nm

## **Experimental Protocols**

Detailed methodologies for the synthesis of Atto 465-p and its application in nuclear staining for microscopy are provided below.

## Synthesis of Atto 465-pentafluoroaniline (Atto 465-p)

This protocol outlines the synthesis of the photostable nuclear stain Atto 465-p from its NHS ester precursor.

#### Materials:

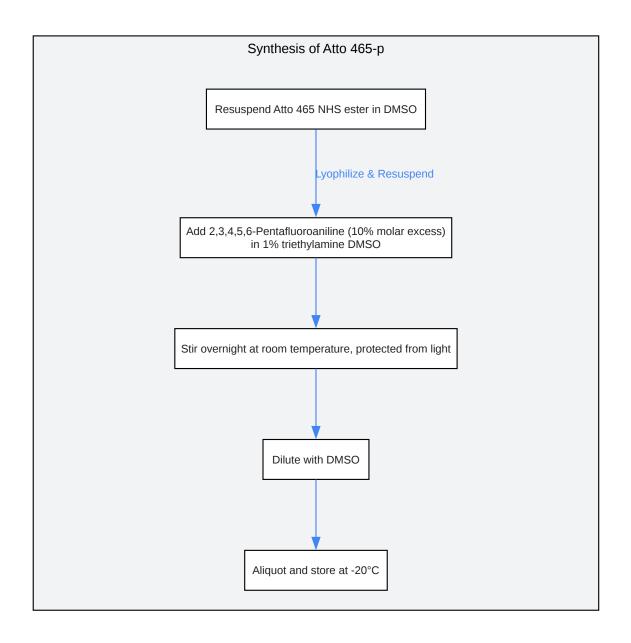
- Atto 465 NHS ester
- Dimethyl sulfoxide (DMSO)
- Triethylamine
- 2,3,4,5,6-Pentafluoroaniline

#### Procedure:



- Resuspend Atto 465 NHS ester in DMSO.
- Aliquot and lyophilize the solution.
- After resuspension in 1% triethylamine in DMSO, add 2,3,4,5,6-Pentafluoroaniline to the lyophilized dye in a 10% molar excess.
- Bring each reaction to a 16 mM concentration of Atto 465-NHS ester.
- Stir the reaction at room temperature overnight on a vibrating plate, protected from light.
- Dilute the dye to a final volume of 50  $\mu$ L with DMSO.
- Aliquot and store at -20°C.





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Caption: Workflow for the synthesis of Atto 465-p.

## **Protocol for Nuclear Staining of Fixed Cells**

This protocol details the steps for staining the nuclei of fixed cells with Atto 465-p.



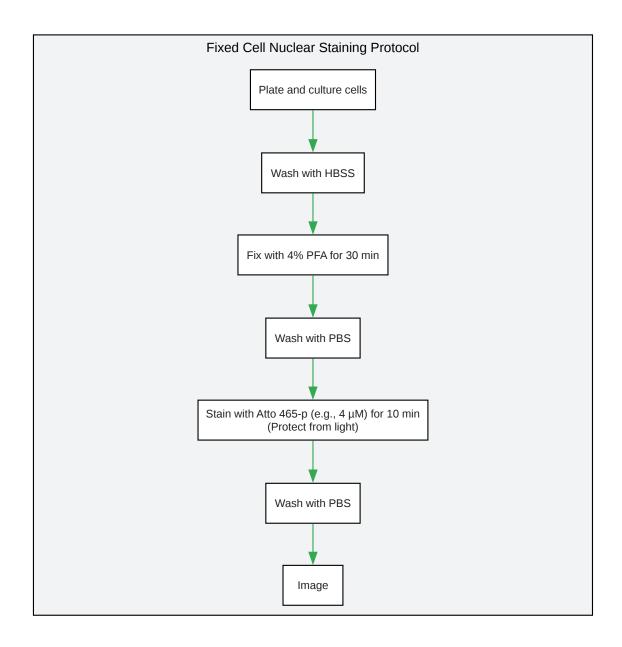
### Materials:

- · Cells cultured on chamber slides
- Hank's Balanced Salt Solution (HBSS)
- 4% Paraformaldehyde (PFA) in PBS
- Phosphate-Buffered Saline (PBS)
- Atto 465-p staining solution (0.5 μM, 1 μM, 2 μM, or 4 μM in PBS)
- Hoechst 33342 (16.2 μM in PBS, for comparison)
- ToPro-3 (1 μM in PBS, for comparison)

#### Procedure:

- Plate cells onto eight-well chamber slides at a density of 1 x 10<sup>6</sup> cells/ml and incubate at 37°C and 5% CO2 for 3 hours.
- · Wash the cells with HBSS.
- Fix the cells in 4% PFA for 30 minutes at room temperature.
- · Wash the cells with PBS.
- Stain the cells with the desired concentration of Atto 465-p (an optimal concentration of 4 μM was determined for fixed peritoneal exudate cells) for 10 minutes at room temperature, protected from light. For comparative analysis, other nuclear stains like Hoechst 33342 or ToPro-3 can be used in parallel.
- · Wash the cells serially with PBS.
- The slides are now ready for imaging.





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Caption: Experimental workflow for nuclear staining of fixed cells.

## **Protocol for Nuclear Staining of Tissue Sections**

This protocol provides a method for staining the nuclei in tissue sections using Atto 465-p.



#### Materials:

- 5 µm thick cryosections on charged slides
- PBS
- 1:1 mixture of methanol and acetone, pre-chilled to -20°C
- Atto 465-p staining solution (4 μM in PBS)
- Hoechst 33342 (16.2 μM in PBS, for comparison)
- ToPro-3 (1 μM in PBS, for comparison)

#### Procedure:

- Air-dry the cryosections and rehydrate them in PBS.
- Fix the sections at -20°C for 5 minutes in a 1:1 mixture of methanol and acetone.
- Wash the sections with PBS.
- Stain with 4 μM Atto 465-p for 10 minutes at room temperature, protected from light.
- Perform serial washes with PBS.
- The slides are now ready for mounting and imaging.

## **Applications in Multiplex Immunofluorescence**

The use of Atto 465-p as a nuclear counterstain has been successfully demonstrated in a 6-plex immunofluorescence assay on formalin-fixed paraffin-embedded (FFPE) human tonsil tissue. In this application, Atto 465-p (visualized as blue) was used to identify nuclei, while other targets such as IL-17 (green), CD8 (yellow), cKit (red), CD56 (magenta), and CD3 (cyan) were simultaneously detected with distinct cytoplasmic and surface staining patterns. This highlights the capability of Atto 465-p to be integrated into complex, multi-target imaging experiments without significant spectral overlap.



In conclusion, the derivative of **Atto 465 NHS ester**, Atto 465-p, is a highly effective and photostable nuclear stain with unique spectral properties that make it an excellent choice for multiplex immunofluorescence and other advanced microscopy applications. Its ability to free up the 405 nm channel provides researchers with greater flexibility in designing their experiments, ultimately enabling a more comprehensive analysis of cellular and tissue microenvironments.

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